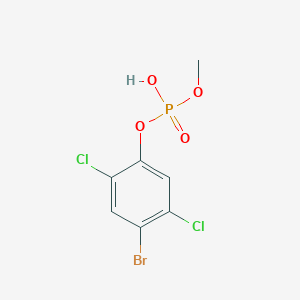
(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is a chemical compound with the molecular formula C7H6BrCl2O4P. It is also known by its CAS number 21847-43-8. This compound is characterized by the presence of bromine, chlorine, and phosphate groups attached to a phenyl ring, making it a unique organophosphorus compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate typically involves the reaction of 4-bromo-2,5-dichlorophenol with methyl phosphorodichloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The phosphate ester bond can be hydrolyzed to produce the corresponding phenol and phosphoric acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-bromo-2,5-dichlorophenol and phosphoric acid .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex organophosphorus compounds .
Biology and Medicine
It can be used in the development of novel pharmaceuticals and as a tool for studying biochemical pathways involving phosphate esters .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate involves its interaction with specific molecular targets. The phosphate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl bis(4-nitrophenyl) phosphate
- 2-(2-Azidophenyl)ethyl phosphono hydrogen phosphate
- Octyl phenyl hydrogen phosphate
Uniqueness
(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical properties. Its combination of halogen and phosphate groups makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
21847-43-8 |
|---|---|
Formule moléculaire |
C7H6BrCl2O4P |
Poids moléculaire |
335.90 g/mol |
Nom IUPAC |
(4-bromo-2,5-dichlorophenyl) methyl hydrogen phosphate |
InChI |
InChI=1S/C7H6BrCl2O4P/c1-13-15(11,12)14-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H,11,12) |
Clé InChI |
OOJOOAKPRHBEAJ-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(O)OC1=CC(=C(C=C1Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol](/img/structure/B14711222.png)
![1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid](/img/structure/B14711235.png)
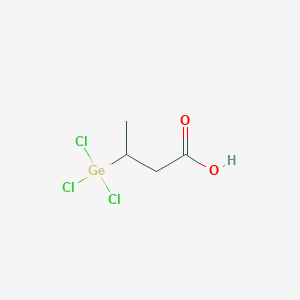
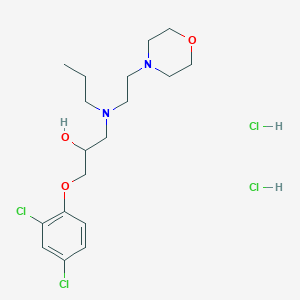
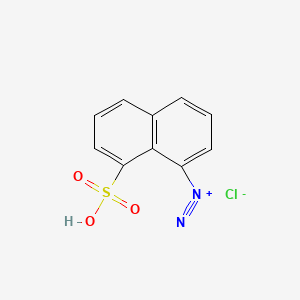
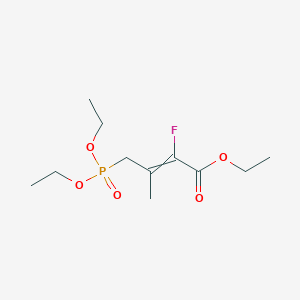
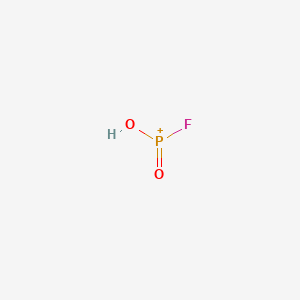

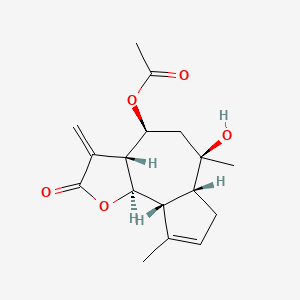
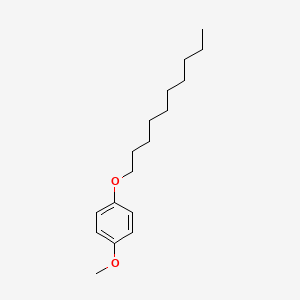

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
